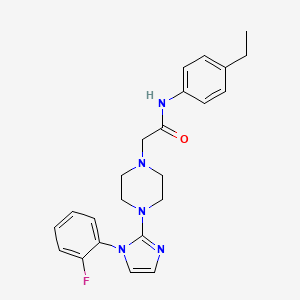

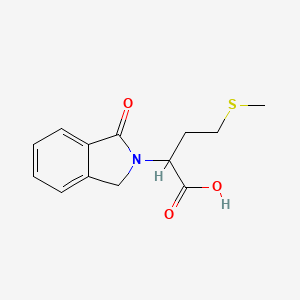

N-(4-乙基苯基)-2-(4-(1-(2-氟苯基)-1H-咪唑-2-基)哌嗪-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide, while not directly reported in the provided papers, can be inferred to involve multi-step organic reactions. A similar compound, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, was synthesized using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method suggests that the target compound could also be synthesized through a similar approach, possibly involving a fluorinated aromatic aldehyde and an ethyl-substituted aromatic ring to achieve the desired ethylphenyl and fluorophenyl components of the molecule.

Molecular Structure Analysis

The molecular structure of the target compound includes several functional groups: an imidazole ring, which is known for its presence in many biologically active molecules; a piperazine ring, a feature common in pharmaceuticals due to its ability to interact with various biological targets; and an acetamide group, which can improve solubility and bioavailability. The presence of a fluorophenyl group suggests potential for enhanced binding affinity to certain biological receptors due to the electronegativity of fluorine .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by its imidazole and piperazine rings. Imidazole rings can participate in hydrogen bonding and metal coordination, while piperazine rings can undergo reactions such as alkylation and acylation due to the presence of nitrogen atoms. The acetamide moiety could be involved in hydrolysis reactions under certain conditions, potentially leading to the formation of the corresponding acid and amine.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide are not provided, we can predict that the compound would exhibit moderate solubility in organic solvents due to the presence of both aromatic and aliphatic regions. The fluorine atom could increase the compound's lipophilicity, potentially affecting its ability to cross biological membranes. The compound's spectral properties, such as IR, NMR, and mass spectrometry, would reflect its structural features, including the substituted imidazole and piperazine rings .

Relevant Case Studies

Although no direct case studies on the target compound were found, related research on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives has shown that these compounds can possess significant biological activities, such as antiallergy effects. One derivative, in particular, demonstrated an IC50 of 310 nM for inhibition of tritiated mepyramine binding to H1 histaminic receptors, indicating potential for antihistaminic activity . This suggests that the target compound could also exhibit biological activity, potentially in the realm of allergy or inflammation, given the structural similarities.

科学研究应用

抗癌活性

N-(4-乙基苯基)-2-(4-(1-(2-氟苯基)-1H-咪唑-2-基)哌嗪-1-基)乙酰胺及其衍生物已被探索其潜在的抗癌活性。已合成一系列具有这种结构的新化合物,并对其针对各种癌细胞系的活性进行评估,包括人宫颈癌(HeLa)、人乳腺癌(MCF-7)和人胚胎肾(HEK 293)细胞。一些化合物,特别是化合物7k,对HeLa和MCF-7细胞系表现出显著活性。这些化合物的构效关系进一步得到分子对接研究的支持,揭示了它们与蛋白质如喹诺醌还原酶-2的相互作用,可能阐明了其抗癌效应背后的机制(Boddu et al., 2018)。

抗菌评价

此化合物的衍生物也已被合成并评估其抗菌性能。一项研究聚焦于新型1-(2-(4,5-二甲基-2-苯基-1H-咪唑-1-基)乙基)哌嗪衍生物的体外抗微生物活性,发现其中一些化合物,如5d、5e、5h和5m,与标准药物相比表现出优异的抗菌和抗真菌活性(Rajkumar et al., 2014)。

抗炎活性

此外,某些衍生物显示出有希望的抗炎活性。例如,一项研究合成了一系列N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2,2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-噻唑烷-3-基)乙酰胺,并发现一些衍生物,特别是10a、10b和10d,表现出显著的抗炎活性(Sunder & Maleraju, 2013)。

属性

IUPAC Name |

N-(4-ethylphenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN5O/c1-2-18-7-9-19(10-8-18)26-22(30)17-27-13-15-28(16-14-27)23-25-11-12-29(23)21-6-4-3-5-20(21)24/h3-12H,2,13-17H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFIRJKWEGBJRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2505016.png)

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)

![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2505034.png)

![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)